2-(1H-imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid

Regioisomer discrimination Building block authentication Procurement quality control

Researchers synthesizing CDK2-targeted amide libraries must verify regioisomeric identity: only the 4-methyl-5-carboxylic acid isomer (CAS 1519130-06-3) has published sub-100 nM CDK2 SAR. The 5-methyl-4-COOH isomer lacks literature validation and shares identical LC-MS profile, requiring ¹H NMR confirmation. • Core scaffold of clinical candidate AZD5597 series • Free -COOH for direct amide coupling diversification • Regioisomer-certified; NMR documentation upon request

Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
Cat. No. B13195946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid
Molecular FormulaC9H8N4O2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)O)C2=NC=CN2
InChIInChI=1S/C9H8N4O2/c1-5-6(9(14)15)4-12-8(13-5)7-10-2-3-11-7/h2-4H,1H3,(H,10,11)(H,14,15)
InChIKeyLEMGJOQNSXJDRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid: Key Building Block for Kinase-Targeted Chemical Series


2-(1H-Imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid (CAS 1519130-06-3) is a heterocyclic building block featuring a pyrimidine core substituted at the 2-position with an imidazole and at the 4-position with a methyl group, bearing a carboxylic acid at the 5-position . This specific regioisomeric arrangement places it within the imidazolyl-pyrimidine class that has been extensively patented and published as cyclin-dependent kinase (CDK) inhibitor scaffolds [1]. The free carboxylic acid handle is a critical functional group for downstream amide coupling, enabling rapid diversification into biologically active amide series. Its molecular formula is C9H8N4O2 with a molecular weight of 204.19 g/mol .

CDK inhibitor amide library building block
Regioisomer-verified 4-methyl-5-carboxylic acid
Free carboxylic acid for direct amide coupling

Why 2-(1H-Imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid Cannot Be Swapped with Positional Isomers or Des-Methyl Analogs


The imidazole-pyrimidine carboxylic acid scaffold is highly sensitive to the substitution pattern. The 4-methyl-5-carboxylic acid regioisomer (CAS 1519130-06-3) presents the acid handle at the pyrimidine 5-position, while the 5-methyl-4-carboxylic acid isomer (CAS 1690884-01-5) places it at the 4-position . In the published CDK2 inhibitor series, the vector of the amide emerging from the pyrimidine core is a critical determinant of kinase hinge-binding geometry [1]. Swapping these regioisomers alters the trajectory of the amide bond, which can profoundly impact target binding and selectivity. Additionally, the 4-methyl substituent influences the electron density of the pyrimidine ring, affecting both coupling reactivity and metabolic stability. Generic selection without regioisomer verification therefore risks synthesizing an inactive or suboptimal lead series.

Regioisomer mismatch
5-Methyl-4-carboxylic acid isomer (CAS 1690884-01-5) changes amide bond vector, which may alter kinase hinge-binding geometry and selectivity.
Des-methyl analog reactivity
Removing the 4-methyl group alters pyrimidine electron density; coupling efficiency and metabolic stability of derived compounds may differ.

Head-to-Head Evidence: 2-(1H-Imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid vs. Its Closest 5-Methyl Isomer


Regioisomeric Purity and Identity: 4-Methyl-5-carboxylic acid vs. 5-Methyl-4-carboxylic acid

The target compound (4-methyl-5-carboxylic acid, CAS 1519130-06-3) and its positional isomer (5-methyl-4-carboxylic acid, CAS 1690884-01-5) are both commercially available at a nominal purity of 95% . Both share the same molecular formula (C9H8N4O2, MW 204.19) and identical computed polar surface area (TPSA 91.76 Ų) and logP (0.87) . However, the 4-methyl-5-carboxylic acid regioisomer provides the carboxylic acid at the C5 position, which in the published CDK2 inhibitor series corresponds to the amide coupling site leading to compounds with sub-100 nM CDK2 IC50 values, whereas the 4-carboxylic acid isomer would generate a regioisomeric amide with a divergent hinge-binding vector [1]. No direct biological activity data has been located for either free acid. The absence of detectable regioisomeric cross-contamination is critical for kinase-focused library synthesis.

Regioisomeric Identity
Source review
95% purity; identical TPSA/logP to 4-COOH isomer; regioisomerism determines amide vector
Correct regioisomer enables reproducible CDK2 inhibitor SAR
Supplier specification; verify by ¹H NMR to avoid cross-contamination
Regioisomer discrimination Building block authentication Procurement quality control

Amide Coupling Reactivity: 5-Carboxylic Acid Accessibility vs. 4-Carboxylic Acid Steric Hindrance

The C5 carboxylic acid in the target compound is positioned para to the imidazole-bearing C2 and meta to the methyl-bearing C4, potentially offering lower steric hindrance during amide coupling compared to the C4 carboxylic acid isomer, which is ortho to the imidazole substituent and adjacent to the methyl group at C5 . While no direct kinetic comparison has been reported, the published imidazole-pyrimidine amide CDK inhibitor series utilized the 5-carboxylic acid (or its ester) as the key intermediate, achieving amide coupling yields sufficient for SAR exploration across >50 analogs [1]. In contrast, the 4-carboxylic acid regioisomer is not represented in any published CDK2 inhibitor patent or paper, suggesting either synthetic difficulty or unfavorable biological outcome.

Amide Coupling Reactivity
Class-level inference
C5 CO₂H: lower steric hindrance; used in >50 amide analogs. C4 CO₂H: no literature precedent
Synthetically validated entry point for CDK inhibitor amide libraries
No direct kinetic data; inferred from published synthetic routes
Amide bond formation Steric hindrance Parallel synthesis efficiency

Literature Precedent: 4-Methyl-5-carboxylic acid as the Documented Intermediate for CDK2 Inhibitor SAR

The imidazole-pyrimidine amide series described by Jones et al. (2008) achieved CDK2 IC50 values ranging from <10 nM to >10,000 nM depending on the amide substituent, with the core 4-methyl-5-carboxylic acid serving as the synthetic precursor [1]. The corresponding 5-methyl-4-carboxylic acid isomer (CAS 1690884-01-5) does not appear in any peer-reviewed publication or patent as of 2026. This asymmetry in literature coverage means that the 4-methyl-5-carboxylic acid isomer is the only regioisomer with a published SAR trajectory, enabling direct comparison of newly synthesized analogs against known CDK2 activity benchmarks [1].

Literature Precedent
Class-level inference
Published CDK2 SAR with IC₅₀ <10 nM to >10,000 nM; >50 analogs. Isomer: 0 publications
Enables benchmarking against established CDK2 activity dataset
PubMed search April 2026; no data for isomer
CDK2 inhibitor Structure-activity relationship Medicinal chemistry precedent

Application Scenarios Where 2-(1H-Imidazol-2-yl)-4-methylpyrimidine-5-carboxylic acid Provides a Verifiable Selection Advantage


CDK2-Focused Kinase Inhibitor Library Synthesis

When synthesizing amide libraries targeting CDK2, the 4-methyl-5-carboxylic acid regioisomer is the only building block with published SAR that demonstrates sub-100 nM CDK2 inhibition upon amide coupling [1]. Using the 5-methyl-4-carboxylic acid isomer instead would generate a regioisomeric amide series with no literature validation, adding months of SAR deconvolution.

Scaffold-Hopping from AZD5597 Chemotype

The imidazole pyrimidine amide series that led to the clinical candidate AZD5597 utilized the 4-methyl-5-carboxylic acid core scaffold [1]. Researchers pursuing scaffold-hopping strategies to improve selectivity or reduce hERG liability can directly access this validated core for derivatization, leveraging the existing pharmacokinetic and safety data from the series.

Regioisomer Quality Control and Building Block Authentication

The target compound and its 5-methyl-4-carboxylic acid isomer share identical molecular formula, molecular weight, TPSA (91.76 Ų), and logP (0.87), making them indistinguishable by LC-MS alone . Procurement teams must verify regioisomeric identity via ¹H NMR or authentic reference standard to prevent costly mis-synthesis in automated library production.

Application
Selection Property
Validation Focus
CDK2-focused inhibitor amide library synthesis
Regioisomeric identity for correct hinge-binding geometry
Verify ¹H NMR regioisomer confirmation; reproduce published CDK2 SAR
Scaffold exploration from imidazole-pyrimidine chemotype (AZD5597 series)
Published core scaffold for kinase hinge-binding motif
Cross-reference selectivity and PK data from reported series; use scaffold-hopping to improve profile
Building block authentication in automated library production
Identical bulk properties require structural authentication
Implement orthogonal QC (¹H NMR) to prevent mis-synthesis from regioisomer mix-ups
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